molecular formula C8H7Br2NO2 B14004928 (1,2-Dibromo-2-nitroethyl)benzene CAS No. 3425-99-8

(1,2-Dibromo-2-nitroethyl)benzene

Cat. No.: B14004928
CAS No.: 3425-99-8
M. Wt: 308.95 g/mol
InChI Key: DNKILUKMZPEIEV-UHFFFAOYSA-N
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Description

(1,2-Dibromo-2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a dibromoethyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-2-nitroethyl)benzene typically involves the nitration and bromination of benzene derivatives. One common method starts with the nitration of benzene to form nitrobenzene, followed by bromination to introduce the dibromoethyl group. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dibromo-2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,2-Dibromo-2-nitroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dibromo-2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo nucleophilic substitution. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further study .

Comparison with Similar Compounds

    1,2-Dibromobenzene: Similar structure but lacks the nitro group.

    1,2-Dibromo-4-nitrobenzene: Similar but with different positioning of the nitro group.

    1,2-Dibromoethylbenzene: Lacks the nitro group

Properties

CAS No.

3425-99-8

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

(1,2-dibromo-2-nitroethyl)benzene

InChI

InChI=1S/C8H7Br2NO2/c9-7(8(10)11(12)13)6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

DNKILUKMZPEIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C([N+](=O)[O-])Br)Br

Origin of Product

United States

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